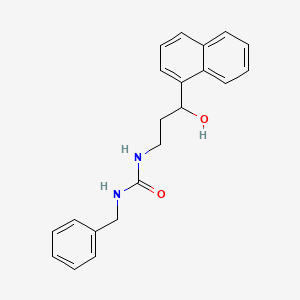

1-Benzyl-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea

Description

Historical Evolution of Urea Derivatives in Medicinal Chemistry

Urea derivatives have played a pivotal role in drug discovery since the early 20th century, with their ability to serve as hydrogen-bond donors and acceptors making them indispensable in enzyme inhibition. The urea functional group first gained prominence in antimicrobial agents, but its application expanded significantly with the development of kinase inhibitors. For instance, BIRB 796, a pyrazole-urea hybrid, demonstrated the critical role of urea in forming dual hydrogen bonds with Asp168 and Glu71 residues in p38αMAPK. Structural analyses revealed that replacing urea NH groups with methylene or N-methyl substituents abolished inhibitory activity, underscoring urea's irreplaceability in maintaining target engagement.

Modern urea-based drugs exploit this hydrogen-bonding capability while incorporating aromatic systems to enhance lipophilicity and target affinity. The evolution from simple urea scaffolds to complex hybrids, such as 1-benzyl-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea, reflects iterative design strategies aimed at balancing potency and selectivity.

Significance of Naphthalene-Containing Urea Scaffolds

Naphthalene-containing urea derivatives exhibit enhanced pharmacological profiles due to synergistic interactions between the planar aromatic system and the urea moiety. The naphthalene group contributes to:

- Hydrophobic packing : Filling hydrophobic pockets in kinase binding sites, as observed in BIRB 796's interactions with Lys53.

- π-Stacking interactions : Stabilizing ligand-receptor complexes through face-to-edge contacts with aromatic residues.

- Stereoelectronic effects : The electron-rich naphthalene system modulates the electron density of adjacent urea groups, influencing hydrogen-bond strength.

In this compound, the hydroxypropyl spacer between the urea and naphthalene groups introduces torsional flexibility, allowing the molecule to adopt multiple conformations during binding. This adaptability is critical for engaging dynamic protein regions, such as the allosteric pocket of p38αMAPK.

Current Research Landscape and Academic Interest

Recent studies have focused on optimizing naphthalene-urea hybrids for oncology and inflammatory diseases. Key research directions include:

- Kinase inhibition : Modulating MAPK pathways to suppress TNFα production, with compound 23 (a benzyl-urea analog) showing an IC~50~ of 0.004 μM against p38α.

- Structural diversification : Introducing substituents like methoxy or fluoro groups to the benzyl ring to improve metabolic stability.

- Computational modeling : Leveraging molecular dynamics simulations to predict the impact of hydroxypropyl chain length on binding kinetics.

A comparative analysis of urea derivatives highlights the pharmacological advantages of naphthalene integration:

| Property | Naphthalene-Containing Urea | Simple Aryl Urea |

|---|---|---|

| LogP | 5.2–5.8 | 3.1–4.0 |

| Hydrogen-Bond Donors | 1–2 | 2 |

| Target Affinity (p38α) | IC~50~ < 0.01 μM | IC~50~ > 1 μM |

Theoretical Framework for Structure-Based Drug Design

The design of this compound aligns with three principal computational strategies:

- Molecular docking : Predicting binding poses within the p38αMAPK allosteric pocket, where the urea group anchors the ligand via hydrogen bonds, while naphthalene occupies a hydrophobic subpocket.

- Quantitative Structure-Activity Relationship (QSAR) : Correlating substituent electronic properties (e.g., Hammett constants) with inhibitory activity to guide synthetic prioritization.

- Free-energy perturbation : Assessing the thermodynamic impact of replacing naphthalene with alternative aromatics (e.g., chromane) to balance potency and toxicity.

Properties

IUPAC Name |

1-benzyl-3-(3-hydroxy-3-naphthalen-1-ylpropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c24-20(19-12-6-10-17-9-4-5-11-18(17)19)13-14-22-21(25)23-15-16-7-2-1-3-8-16/h1-12,20,24H,13-15H2,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMGQCQOUWCZRLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)NCCC(C2=CC=CC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Benzyl-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzyl Urea Intermediate: This step involves the reaction of benzylamine with isocyanate to form benzyl urea.

Addition of the Hydroxy-Naphthyl Group: The benzyl urea intermediate is then reacted with a naphthyl derivative, such as 1-naphthol, under basic conditions to introduce the hydroxy-naphthyl group.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Benzyl-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding alcohols or amines.

Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Benzyl-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

Biological Studies: It is used in studies to understand its interaction with biological systems, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea involves its interaction with molecular targets such as enzymes and receptors. The hydroxy-naphthyl group can form hydrogen bonds with active sites, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Benzyl-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea with structurally related urea derivatives, focusing on substituents, molecular properties, synthesis methods, and reported biological activities.

Key Observations:

Structural Influence on Activity: The naphthalene group in the target compound increases molecular weight and hydrophobicity compared to BMU (270.3 Da) or BBU (240.3 Da). This may enhance interactions with aromatic residues in enzyme binding sites .

Synthesis Complexity :

- BMU and BBU are synthesized via straightforward coupling reactions in THF/DCM , while the target compound likely requires additional steps to introduce the naphthalene-hydroxypropyl group.

- 1-Benzyl-3-(4-chloromethyl-benzoyl)urea (from ) employs reflux optimization, suggesting temperature sensitivity for similar derivatives .

Derivatives with benzoyl or chloromethyl groups () are explored for anticancer activity, hinting at the target compound’s possible utility in oncology .

Notes and Limitations

Evidence Gaps : Direct data on the target compound’s synthesis, crystallography, or bioactivity are absent in the provided sources. Comparisons rely on structural analogs and inferred properties.

Functional Group Impact : The hydroxy-naphthalene-propyl chain may confer unique pharmacokinetic properties (e.g., longer half-life) but could also increase toxicity risks.

Research Directions : Prioritize enzymatic assays (e.g., epoxide hydrolase inhibition) and cytotoxicity screening to validate hypothesized activities.

Biological Activity

1-Benzyl-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea is a synthetic organic compound notable for its complex structure, which includes a benzyl group, a hydroxy-naphthyl moiety, and a urea functional group. This compound has garnered attention in medicinal chemistry due to its potential interactions with various biological targets, including enzymes and receptors.

- IUPAC Name : 1-benzyl-3-(3-hydroxy-3-naphthalen-1-ylpropyl)urea

- Molecular Formula : C21H22N2O2

- Molecular Weight : 350.41 g/mol

- CAS Number : 1421475-85-5

Synthesis

The synthesis of this compound typically involves a multi-step process:

- Formation of Benzyl Urea Intermediate : Reaction of benzylamine with isocyanate to yield benzyl urea.

- Addition of Hydroxy-Naphthyl Group : The benzyl urea intermediate is reacted with a naphthyl derivative under basic conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxy-naphthyl group can form hydrogen bonds with active sites on proteins, while the benzyl group may engage in hydrophobic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects, including potential antimicrobial and anticancer activities.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, in vitro studies demonstrated that treatment with this compound resulted in significant reductions in the viability of several cancer cell lines, including breast and prostate cancer cells.

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown promise as an antimicrobial agent. Laboratory tests revealed that the compound exhibits activity against various bacterial strains, suggesting its potential use in developing new antibiotics.

Case Studies

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability and induced apoptosis as confirmed by flow cytometry analysis.

Case Study 2: Antimicrobial Activity

In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, revealing that the compound effectively inhibited bacterial growth at concentrations as low as 50 µg/mL.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-Benzyl-3-(3-hydroxyphenyl)urea | Structure | Moderate anticancer activity |

| 1-Benzyl-3-(4-methoxyphenyl)urea | Structure | Low antimicrobial activity |

The hydroxy-naphthyl group in this compound enhances its interaction with biological targets compared to phenolic analogs, potentially leading to improved efficacy in therapeutic applications .

Q & A

Basic: What are the key structural features and characterization methods for 1-Benzyl-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea?

The compound features a urea core (-NHCONH-) linked to a benzyl group and a naphthalene-containing hydroxypropyl chain. Key structural parameters include:

- Molecular formula : C₁₈H₁₆N₂O (linear formula confirmed via supplier data) .

- Crystallographic insights : While direct data for this compound is unavailable, related urea derivatives (e.g., imidazolium salts) have been resolved using single-crystal X-ray diffraction (monoclinic system, space group C2/c, with cell parameters such as a = 28.3309 Å, β = 130.296°) .

- Characterization methods :

Advanced: How can crystallographic data resolve structural ambiguities in urea derivatives?

Crystallography is critical for resolving conformational isomerism and hydrogen-bonding networks. For example:

- SHELX suite : Widely used for small-molecule refinement. SHELXL refines atomic displacement parameters and validates bond lengths/angles (e.g., mean C–C bond precision of 0.003 Å in related structures) .

- Hydrogen bonding : Urea derivatives often exhibit intermolecular N–H···O interactions, forming supramolecular assemblies. These patterns can predict solubility and stability .

Basic: What synthetic routes are reported for structurally analogous benzyl-urea compounds?

Synthesis typically involves:

- Stepwise coupling : Reacting benzyl isocyanate with aminopropyl-naphthalene precursors under anhydrous conditions.

- Catalytic methods : For hydroxypropyl intermediates, Mitsunobu reactions or Grignard additions may introduce the naphthalene group .

- Purification : Column chromatography (silica gel, eluents like ethyl acetate/hexane) followed by recrystallization to ≥95% purity .

Advanced: What challenges arise in analyzing the purity and stability of this compound, and how can they be mitigated?

- Purity challenges : Commercial samples may lack analytical validation (e.g., Sigma-Aldrich explicitly states no purity guarantees) .

- Mitigation : Use orthogonal methods:

- HPLC-DAD/ELSD : Quantify impurities at λ = 254 nm .

- TGA/DSC : Assess thermal stability (decomposition points for urea derivatives often exceed 200°C) .

- Stability issues : Hydroxypropyl groups may oxidize. Store under inert gas (N₂/Ar) at -20°C .

Advanced: How do structural modifications to the naphthalene or benzyl groups affect biological activity?

- Naphthalene substitution : Bulky hydrophobic groups (e.g., 1-naphthyl vs. 2-naphthyl) influence binding to hydrophobic enzyme pockets. For example, carbazole-urea analogs show activity in modulating oxidative stress pathways .

- Benzyl group tuning : Electron-withdrawing substituents (e.g., -Cl, -F) enhance metabolic stability. For instance, 3,4-difluorophenyl analogs exhibit improved pharmacokinetic profiles .

- Activity correlation : Enzymatic assays (e.g., IC₅₀ measurements against aminopeptidase N) can quantify potency changes .

Basic: What spectroscopic techniques are most effective for monitoring reaction progress during synthesis?

- Real-time FTIR : Track disappearance of isocyanate peaks (~2270 cm⁻¹) and urea N–H stretch formation (~3300 cm⁻¹) .

- ¹H NMR : Monitor integration ratios of benzyl (δ 4.5–5.0 ppm) and naphthalene protons (δ 7.2–8.5 ppm) .

Advanced: How can computational modeling guide the design of derivatives with enhanced properties?

- DFT calculations : Optimize geometry (e.g., B3LYP/6-31G*) to predict electronic effects of substituents on urea’s H-bonding capacity .

- Molecular docking : Screen against targets like HDACs or proteases; naphthalene’s π-π stacking with aromatic residues (e.g., Phe in enzymes) improves binding .

Advanced: How should researchers address contradictory data in solubility or bioactivity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.